(2-Ethylpyridin-4-yl)boronic acid

Descripción general

Descripción

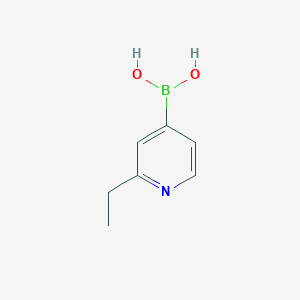

(2-Ethylpyridin-4-yl)boronic acid is a boronic acid compound with the molecular formula C8H11BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and an ethyl group is attached to the second position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mecanismo De Acción

Target of Action

The primary target of (2-Ethylpyridin-4-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that boronic acids are generally metabolized through deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by the reaction conditions, including temperature, solvent, and the presence of a metal catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of conditions .

Análisis Bioquímico

Biochemical Properties

They can act as Lewis acids, forming reversible covalent bonds with biological molecules that have Lewis base functional groups . This property allows them to participate in various biochemical reactions .

Cellular Effects

Boronic acids are known to influence cell function in various ways, depending on their specific structures and the types of cells they interact with .

Molecular Mechanism

The molecular mechanism of action of (2-Ethylpyridin-4-yl)boronic acid is not well-documented. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles depending on their specific structures and the presence of any targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves extraction and recrystallization to obtain the pure product .

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

Oxidation: The major products are alcohols or phenols.

Substitution: The major products are substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(2-Ethylpyridin-4-yl)boronic acid has diverse applications in scientific research:

Chemistry: It is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.

Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.

Industry: They are used in the production of advanced materials and polymers with specific properties.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridine ring.

(2-Methylpyridin-4-yl)boronic Acid: Similar but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a pyridine ring, which can influence its reactivity and interactions in chemical reactions. The ethyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes compared to its methyl or phenyl counterparts .

Actividad Biológica

(2-Ethylpyridin-4-yl)boronic acid is a member of the boronic acid family, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Chemical Formula : C₇H₈BNO

- Molecular Weight : 139.96 g/mol

- Structure : Contains a pyridine ring with an ethyl group at the 2-position and a boronic acid functional group at the 4-position.

The primary mechanism of action for this compound involves its role in the Suzuki-Miyaura coupling reaction , which is critical for forming carbon-carbon bonds in organic synthesis. This compound acts as a Lewis acid, forming reversible covalent bonds with biological molecules that possess Lewis base functional groups.

Biochemical Pathways

- Enzyme Interaction : Boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. They interact with enzymes, potentially affecting metabolic pathways and influencing cellular functions .

- Binding Properties : The compound has been studied for its binding interactions with various biomolecules, which may elucidate its therapeutic potential .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting proteasomal activity, thus inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeted cancer therapies.

Antibacterial Activity

Boronic acids, including this compound, have shown promise as antibacterial agents. Their ability to interact with bacterial enzymes makes them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly against serine proteases and other enzymes that utilize diol-containing substrates. This property can be leveraged in drug design to target specific biological pathways.

Case Studies and Research Findings

- Proteasome Inhibition : A study demonstrated that certain boronic acids could inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. This suggests a potential application in cancer therapeutics.

- High-Throughput Screening : In a high-throughput screening assay involving nearly one million compounds, this compound exhibited moderate inhibitory activity against specific enzymes involved in metabolic pathways .

- Fluorescent Inhibitors : Research utilizing fluorescent inhibitors has shown that this compound can be effectively used to characterize enzyme activity through changes in fluorescence properties upon binding to target enzymes .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2,6-Dimethylpyridin-4-yl)boronic acid | Contains two methyl groups at positions 2 and 6 | Enhanced lipophilicity may improve membrane permeability |

| (3-Pyridinyl)boronic acid | Pyridine at position 3 | Different electronic properties affecting reactivity |

| (4-Pyridinyl)boronic acid | Pyridine at position 4 | Often used in similar coupling reactions but may differ in selectivity |

The unique substitution pattern of this compound influences its reactivity and biological interactions compared to other pyridine-based boronic acids.

Propiedades

IUPAC Name |

(2-ethylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMFWKBCFLYDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634892 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189545-99-0 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.